sec-Butyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6(3)9-7(8)5-2/h5-6H,2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOOHTVUSNIPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30347-35-4 | |

| Record name | 2-Propenoic acid, 1-methylpropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30347-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60863072 | |

| Record name | 2-Propenoic acid, 1-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2998-08-5 | |

| Record name | sec-Butyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Butyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 1-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 1-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI536OZ6IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to sec-Butyl Acrylate (B77674) (butan-2-yl prop-2-enoate)

Introduction

Sec-Butyl acrylate, systematically named butan-2-yl prop-2-enoate, is an organic compound and the butyl ester of acrylic acid.[1] It is a colorless liquid characterized by a distinct fruity odor.[2] As an alkyl acrylate monomer, the presence of a secondary butyl group significantly influences its polymerization behavior and the properties of the resulting polymers.[3] The acrylate functional group allows for rapid free-radical polymerization, making it a valuable precursor in the synthesis of a wide array of polymers.[3] These polymers are integral to the formulation of paints, coatings, adhesives, sealants, textiles, and plastics.[1][3][4] While not a therapeutic agent itself, its role in creating specialty polymers makes it relevant to drug development professionals for applications such as medical device coatings, adhesives, and specialized packaging.

Chemical and Physical Properties

This compound is a flammable liquid that is very slightly soluble in water but miscible with many organic solvents like ethanol (B145695) and ether.[2] Its properties are primarily defined by the ester and the vinyl groups, which dictate its reactivity and physical state. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | butan-2-yl prop-2-enoate | [5] |

| Synonyms | s-Butyl acrylate, Acrylic acid, sec-butyl ester | [6][7] |

| CAS Number | 2998-08-5 | [5][8] |

| Molecular Formula | C₇H₁₂O₂ | [5][6] |

| Molar Mass | 128.17 g/mol | [5][6] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Sharp, characteristic, fruity | [1][2] |

| Density | 0.887 - 0.89 g/mL | [1][6] |

| Melting Point | -62.3 °C | [6] |

| Boiling Point | 59-60 °C at 50 mmHg; 145 °C | [1][6] |

| Flash Point | 34.5 °C - 39 °C | [1][6] |

| Vapor Pressure | 6.44 mmHg at 25 °C | [6] |

| Water Solubility | Very slightly soluble (0.14 - 0.2 g/100 mL at 20-23 °C) | [2] |

| Refractive Index | 1.4110 | [6] |

Synthesis

The primary industrial method for producing this compound is through the acid-catalyzed esterification of acrylic acid with sec-butanol.[1][9] This reaction is typically driven to completion by removing the water formed as a byproduct.

Polymerization and Experimental Protocols

This compound readily undergoes polymerization via free-radical mechanisms due to its vinyl group.[3] Commercial preparations often contain inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage.[1][10] The polymerization can be initiated by heat, light, or chemical initiators. For research and development, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed to synthesize polymers with well-defined molecular weights and narrow distributions, which is critical for advanced applications.[11]

Generalized Experimental Protocol: Free-Radical Polymerization

This protocol is a general guideline based on established methods for acrylate polymerization.[11][12] Specific conditions must be optimized for desired polymer characteristics.

-

Monomer Purification: To remove inhibitors, dissolve this compound in a suitable solvent (e.g., hexanes), wash with an aqueous sodium hydroxide (B78521) solution (5%), and then with deionized water. Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under vacuum.[11]

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and a suitable solvent (e.g., toluene (B28343) or dioxane) to achieve the desired concentration.

-

Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the solution. The concentration will depend on the target molecular weight.

-

Degassing: To remove dissolved oxygen, which inhibits radical polymerization, subject the reaction mixture to several freeze-pump-thaw cycles or bubble an inert gas like dry nitrogen or argon through the solution for at least 30-45 minutes.[11]

-

Polymerization: Seal the flask and place it in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). Stir the reaction for the desired duration.

-

Monitoring: The reaction can be monitored by taking small, degassed samples at timed intervals to analyze monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).

-

Termination and Purification: Once the desired conversion is reached, quench the polymerization by cooling the flask to room temperature and exposing it to air. Dilute the reaction mixture with a suitable solvent and precipitate the polymer in a large excess of a non-solvent, such as cold methanol. Filter the resulting polymer and dry it under vacuum to a constant weight.[11]

Applications

The primary utility of this compound lies in its role as a co-monomer in polymer formulations.[3] The resulting polymers exhibit desirable properties such as flexibility, impact resistance, adhesion, and weatherability.[3]

-

Adhesives & Sealants: It is used to enhance the flexibility and adhesive strength in pressure-sensitive adhesives and sealants.[3][9]

-

Paints & Coatings: As a component in acrylic emulsions, it improves impact resistance, UV stability, durability, and weather resistance in protective and architectural coatings.[3][4][9]

-

Plastics & Elastomers: It serves as a co-monomer to modify the mechanical properties of plastics and elastomers, improving their flexibility and low-temperature performance.[3][4]

-

Textile & Leather Processing: Polymers containing this compound are used as fiber modifiers, binders, and finishing agents to improve the feel and durability of textiles and leather.[1][4]

For drug development professionals, these applications translate to potential uses in creating biocompatible materials for medical devices, formulating specialty adhesives for transdermal patches, or developing durable, non-leaching coatings for pharmaceutical equipment and packaging.

Toxicology and Safety Information

This compound is classified as a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[6][13][14] It may also cause an allergic skin reaction.[13][15] Proper handling and personal protective equipment are essential.

| Toxicity Metric | Species | Value | Hazard Classification | Source(s) |

| Oral LD₅₀ | Rat | 3143 - 9050 mg/kg | May be harmful if swallowed | [1][15] |

| Dermal LD₅₀ | Rabbit | > 2000 mg/kg | May be harmful in contact with skin | [15][16][17] |

| Inhalation LC₅₀ | Rat | 10.3 mg/L (4 h) | Harmful if inhaled | [16] |

| Skin Irritation | - | - | Causes skin irritation | [13][18] |

| Eye Irritation | - | - | Causes serious eye irritation | [13][18] |

| Sensitization | Guinea pig, Mouse | - | May cause an allergic skin reaction | [15] |

| Aquatic Toxicity | - | - | Harmful to aquatic life with long lasting effects | [13][15] |

Handling and Safety Precautions

-

Engineering Controls: Use only outdoors or in a well-ventilated area with explosion-proof equipment.[13][15][19]

-

Personal Protective Equipment (PPE): Wear protective gloves (butyl-rubber recommended), safety glasses with side-shields or face protection, and suitable protective clothing.[6][13][19]

-

Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[13][18] Ground and bond containers and receiving equipment to prevent static discharge.[13][15]

-

Storage: Store in a cool, well-ventilated place, away from direct sunlight.[19] Ensure the container is tightly closed and the polymerization inhibitor is active, which requires the presence of dissolved oxygen (5-7% atmosphere).[18][19]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[13] For skin contact, wash thoroughly with soap and water.[13] If inhaled, move the person to fresh air.[13] Seek medical attention if irritation or other symptoms persist.[13][18]

References

- 1. Butyl acrylate - Wikipedia [en.wikipedia.org]

- 2. Butyl Acrylate | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. polysciences.com [polysciences.com]

- 4. Properties and Applications of Butyl Acrylate Monomer - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 5. This compound | C7H12O2 | CID 92188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Understanding Butyl Acrylate: production, applications, and storage - Tzgroup [tzgroupusa.com]

- 10. specialchem.com [specialchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. download.basf.com [download.basf.com]

- 14. cpachem.com [cpachem.com]

- 15. data.ntsb.gov [data.ntsb.gov]

- 16. fishersci.com [fishersci.com]

- 17. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 18. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 19. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

Unveiling the Physicochemical Landscape of sec-Butyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of sec-Butyl acrylate (B77674) (CAS No: 2998-08-5), a versatile monomer employed in the synthesis of various polymers. Understanding these fundamental characteristics is paramount for its effective application in research, development, and manufacturing processes. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for their determination, and presents a logical workflow for physical property assessment.

Core Physical Properties of sec-Butyl Acrylate

The physical characteristics of this compound are crucial for handling, storage, and polymerization process design. A summary of these properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 128.17 g/mol | [1][5] |

| Density | 0.8870 - 0.896 g/cm³ at 20°C | [1][3][6] |

| Boiling Point | 59-60°C at 50 mmHg | [1][2][3][4][6] |

| Melting Point | -62.3°C | [1] |

| Flash Point | 34.5°C | [1][6] |

| Refractive Index | 1.4110 - 1.414 at 20°C | [1][2] |

| Vapor Pressure | 6.44 mmHg at 25°C | [1][6] |

| Solubility in Water | Very slightly soluble | [7][8][9][10][11] |

| Viscosity | Data not available for this compound. For n-Butyl acrylate: 0.92 mPa·s at 20°C | [12] (Note: This is for the isomer n-Butyl acrylate) |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties relies on standardized experimental procedures. The following section details the methodologies for measuring the key properties of this compound.

Density Determination

The density of a liquid can be determined using a pycnometer or a digital density meter.[2][13][14][15][16]

-

Protocol using a Pycnometer:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the pycnometer in a constant temperature bath (e.g., 20°C) to allow the liquid to reach thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark of the pycnometer.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

Boiling Point Determination

The boiling point can be determined by distillation or using a micro-boiling point apparatus.[7][9][11][17][18]

-

Protocol using Distillation:

-

Set up a simple distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask.

-

Place a sample of this compound in the round-bottom flask along with boiling chips.

-

Position a thermometer in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

-

Melting Point Determination

The melting point of a substance that is solid at room temperature is determined using a melting point apparatus. For substances like this compound, which has a very low melting point, a cryostat is typically required.

-

General Protocol using a Melting Point Apparatus: [5][8][19][20][21]

-

A small, powdered sample of the solidified compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

-

Flash Point Determination

The flash point is determined using a closed-cup or open-cup flash point tester.[3][10][22][23][24]

-

Protocol using a Pensky-Martens Closed-Cup Tester:

-

A sample of this compound is placed in the test cup of the apparatus.

-

The cup is heated at a slow, constant rate.

-

A small flame is periodically passed over the opening in the cup lid.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon application of the test flame.

-

Refractive Index Determination

The refractive index is measured using a refractometer, such as an Abbe refractometer.[1][6][12][25][26]

-

Protocol using an Abbe Refractometer:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prisms and allow the sample to reach the temperature of the instrument (e.g., 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.

-

Viscosity Determination

The viscosity of a liquid can be measured using various types of viscometers, such as a capillary viscometer or a rotational viscometer.[4][27][28][29][30]

-

Protocol using a Capillary Viscometer (Ostwald type):

-

A known volume of this compound is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath.

-

The liquid is drawn up into the upper bulb of the viscometer.

-

The time taken for the liquid to flow between two marked points on the capillary is measured.

-

The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

-

Solubility Determination

The solubility in water can be determined by the shake-flask method.[31][32][33][34][35]

-

Protocol for Qualitative Solubility in Water:

-

Add a small amount of this compound to a test tube containing water.

-

Shake the test tube vigorously.

-

Observe whether the this compound dissolves completely, forms a separate layer, or appears as a cloudy emulsion, indicating its solubility.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid sample like this compound.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. [PDF] Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Semantic Scholar [semanticscholar.org]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. pubs.aip.org [pubs.aip.org]

- 7. vernier.com [vernier.com]

- 8. scribd.com [scribd.com]

- 9. phillysim.org [phillysim.org]

- 10. researchgate.net [researchgate.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. homesciencetools.com [homesciencetools.com]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. Video: Boiling Points - Procedure [jove.com]

- 19. westlab.com [westlab.com]

- 20. SSERC | Melting point determination [sserc.org.uk]

- 21. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 22. One moment, please... [journals.pen2print.org]

- 23. researchgate.net [researchgate.net]

- 24. scribd.com [scribd.com]

- 25. researchgate.net [researchgate.net]

- 26. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 27. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 28. gazi.edu.tr [gazi.edu.tr]

- 29. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 30. uobabylon.edu.iq [uobabylon.edu.iq]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. chem.ws [chem.ws]

- 33. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 34. chem.ucalgary.ca [chem.ucalgary.ca]

- 35. m.youtube.com [m.youtube.com]

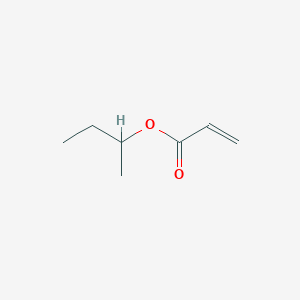

chemical structure of sec-Butyl acrylate

An In-Depth Technical Guide to sec-Butyl Acrylate (B77674)

This guide provides a comprehensive technical overview of sec-butyl acrylate, focusing on its chemical structure, properties, synthesis, and reactivity. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry who may utilize this monomer in various applications.

Chemical Identity and Structure

This compound is an organic compound and a key monomer in the production of various polymers. It is the ester of acrylic acid and sec-butanol.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | butan-2-yl prop-2-enoate[1] |

| Synonyms | s-Butyl acrylate, Acrylic acid sec-butyl ester, 1-methylpropyl 2-propenoate[2][3][4] |

| CAS Number | 2998-08-5[1][2][3][4][5] |

| Molecular Formula | C₇H₁₂O₂[1][2][3][4] |

| Molecular Weight | 128.17 g/mol [1][3][4] |

| InChI Key | RNOOHTVUSNIPCJ-UHFFFAOYSA-N[6] |

| Canonical SMILES | CCC(C)OC(=O)C=C[6] |

The structure features a vinyl group attached to a carbonyl carbon, forming the acrylate moiety. The ester oxygen is bonded to a secondary butyl group, which influences the polymer's final properties.

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

This compound is a clear, colorless liquid.[7] Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Density | 0.887 g/cm³ at 20 °C[4][8] |

| Boiling Point | 59-60 °C at 50 mmHg[2][3][4] |

| Melting Point | -62.3 °C[4] |

| Flash Point | 34.5 °C (closed cup)[4] |

| Vapor Pressure | 6.44 mmHg at 25 °C[4] |

| Refractive Index | n20/D 1.411 - 1.414[2][4] |

| Solubility in Water | Very slightly soluble[7] |

| Inhibitor | Typically stabilized with 100 ppm MEHQ (Monomethyl ether of hydroquinone)[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands. Key peaks include a strong C=O stretching vibration from the ester group around 1725 cm⁻¹, C=C stretching from the vinyl group near 1635 cm⁻¹, and C-O stretching vibrations in the 1150-1250 cm⁻¹ region.[9] C-H stretching bands for the alkyl and vinyl groups appear around 2800-3100 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show distinct signals for the vinyl protons (typically between 5.8 and 6.4 ppm), the methine proton of the sec-butyl group (a multiplet around 4.9 ppm), and the methyl and methylene (B1212753) protons of the sec-butyl group at higher field (0.9 to 1.7 ppm).

-

¹³C NMR : The spectrum will show a signal for the carbonyl carbon around 166 ppm, vinyl carbons between 128 and 131 ppm, the methoxy (B1213986) carbon (~72 ppm), and carbons of the sec-butyl group in the aliphatic region (~10-30 ppm).

-

Synthesis and Experimental Protocols

This compound is typically produced by the esterification of acrylic acid with sec-butanol. An alternative industrial method involves the direct addition of acrylic acid to butenes.[10]

Representative Synthesis: Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of an acrylate ester via Fischer esterification, adapted for this compound.

Objective: To synthesize this compound from acrylic acid and sec-butanol using an acid catalyst.

Materials:

-

Acrylic acid

-

sec-Butanol

-

Acid catalyst (e.g., p-toluenesulfonic acid or a strong-acid ion exchange resin)[10]

-

Polymerization inhibitor (e.g., hydroquinone (B1673460) or MEHQ)

-

Toluene (B28343) (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Charging Reagents: The flask is charged with acrylic acid, a molar excess of sec-butanol (e.g., 1.5-2 equivalents), a catalytic amount of p-toluenesulfonic acid, and a small amount of polymerization inhibitor. Toluene is added as the solvent.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is monitored (e.g., by TLC or by the amount of water collected) until completion.

-

Workup: The reaction mixture is cooled to room temperature. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Distillation: The crude this compound is purified by vacuum distillation to yield the final product. The distillation apparatus should contain a polymerization inhibitor.

Caption: Workflow for the synthesis of this compound via esterification.

Reactivity and Polymerization

The primary reactivity of this compound is associated with its acrylate functional group.[11]

-

Polymerization: It readily undergoes free-radical polymerization, a reaction that is highly exothermic.[11] This process can be initiated by heat, light, or chemical initiators. To prevent spontaneous polymerization during storage, an inhibitor is always added.[2][12]

-

Copolymerization: this compound is frequently used as a co-monomer with other vinyl monomers like methyl methacrylate (B99206) and styrene.[13] The incorporation of the sec-butyl group modifies the properties of the resulting polymer, such as increasing flexibility, impact resistance, and adhesion.[11][13] Compared to its n-butyl isomer, it can offer improved weatherability.[11]

Applications

The properties of poly(this compound) and its copolymers make it suitable for a range of industrial applications.

-

Coatings and Paints: It is used to formulate acrylic polymers that serve as binders, improving impact resistance and UV stability.[11]

-

Adhesives and Sealants: Copolymers containing this compound are used in pressure-sensitive adhesives, where the monomer enhances flexibility and adhesion.[11]

-

Plastics and Elastomers: It serves as a co-monomer to modify the mechanical properties of plastics and other polymers.[11]

-

Relevance to Drug Development: While not a direct pharmaceutical ingredient, polymers derived from this compound may be used in ancillary applications such as specialized coatings, adhesives for medical devices, or as components in packaging materials. Its role is primarily in polymer science, where the resulting materials may be selected for properties like hydrophobicity and flexibility.[14]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

Table 3: Hazard Information for this compound

| Hazard Type | Description |

|---|---|

| Physical Hazards | Flammable liquid and vapor.[12] Vapors can form explosive mixtures with air.[7] |

| Health Hazards | Irritating to eyes, respiratory system, and skin.[4] May cause an allergic skin reaction (skin sensitizer).[2][12] Harmful if inhaled or ingested.[2][12] |

| Environmental Hazards | Toxic to aquatic life.[12][15] |

Handling and Storage Recommendations:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and protective clothing.[16][18] All equipment should be properly grounded to prevent static discharge.[19]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and direct sunlight.[16][18] Keep containers tightly closed. The presence of dissolved oxygen is necessary for the polymerization inhibitor to be effective, so it should not be stored under an inert atmosphere.[16]

References

- 1. This compound | C7H12O2 | CID 92188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemwhat.com [chemwhat.com]

- 4. chembk.com [chembk.com]

- 5. This compound [CAS:2998-08-5] [cpachem.com]

- 6. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 7. BUTYL ACRYLATE - Ataman Kimya [atamanchemicals.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. researchgate.net [researchgate.net]

- 10. EP0873985A4 - PROCESS FOR PRODUCING this compound - Google Patents [patents.google.com]

- 11. polysciences.com [polysciences.com]

- 12. download.basf.com [download.basf.com]

- 13. gantrade.com [gantrade.com]

- 14. specialchem.com [specialchem.com]

- 15. Butyl Acrylate | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. data.ntsb.gov [data.ntsb.gov]

- 17. fishersci.com [fishersci.com]

- 18. tasnee.com [tasnee.com]

- 19. sasoltechdata.com [sasoltechdata.com]

sec-Butyl acrylate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of sec-Butyl Acrylate (B77674)

Introduction

sec-Butyl acrylate (sBA) is an organic chemical compound, specifically an acrylate ester, with the molecular formula C₇H₁₂O₂.[1] It is a monomer used in the production of polymers and copolymers for a variety of applications, including adhesives, sealants, coatings, paints, and elastomers.[2] The presence of the secondary butyl group influences the polymerization behavior and imparts specific properties to the resulting polymers, such as enhanced flexibility, impact resistance, adhesion, and weatherability compared to some other acrylate monomers.[2]

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, focusing on direct esterification. It includes detailed experimental protocols, quantitative data, and process visualizations intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Synthesis of this compound

The most common industrial method for producing butyl acrylates is the direct acid-catalyzed esterification of acrylic acid with the corresponding butanol isomer, in this case, sec-butanol.[3][4][5] This is a reversible equilibrium reaction where the removal of water, a byproduct, is crucial to drive the reaction towards the formation of the ester product.[3][6]

Primary Method: Direct Esterification

The esterification reaction involves heating acrylic acid and sec-butanol in the presence of an acid catalyst.

Reaction Chemistry:

Caption: Direct esterification of acrylic acid with sec-butanol.

Catalysts: The reaction can be catalyzed by both homogeneous and heterogeneous acid catalysts.

-

Homogeneous Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used.[4][6] They are effective but require a neutralization step during purification, which can create waste streams.[7]

-

Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15) or zirconia-supported tungstophosphoric acid, offer advantages like easy separation from the reaction mixture and the potential for reuse, simplifying the purification process.[6][8][9]

Reaction Parameters: Several factors influence the reaction rate and overall yield:

-

Molar Ratio: An excess of the alcohol (sec-butanol) is often used to shift the equilibrium towards the product side.[3] However, some processes may start with a butanol/acrylic acid molar ratio between 0.5 and 1, gradually increasing it to between 1 and 1.5.[7] A study on n-butyl acrylate synthesis investigated molar ratios of n-butanol to acrylic acid ranging from 4 to 8.[6]

-

Temperature: The reaction is typically conducted at temperatures between 80°C and 130°C.[7][10] Higher temperatures increase the reaction rate but also the risk of polymerization of acrylic acid and the acrylate product.

-

Water Removal: Continuous removal of water via azeotropic distillation is critical for achieving high conversion rates.[3][4][7] The water forms a heteroazeotrope with butanol, which is distilled off, condensed, and then separated in a decanter.[7]

-

Polymerization Inhibitor: To prevent the polymerization of the monomer at reaction temperatures, an inhibitor such as hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), or phenothiazine (B1677639) is added to the reaction mixture.[5][11]

Experimental Protocol: Direct Esterification (Lab Scale)

This protocol is adapted from general procedures for butyl acrylate synthesis.[7][11]

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a heating mantle, and a distillation column connected to a condenser and a decanter (e.g., Dean-Stark apparatus).

-

Charging Reactants: The reactor is charged with acrylic acid, sec-butanol (initial molar ratio, e.g., 1:0.9), an acid catalyst (e.g., 1-2 wt% p-toluenesulfonic acid), and a polymerization inhibitor (e.g., 0.1 wt% hydroquinone).

-

Reaction: The mixture is heated to boiling (approx. 80-100°C) under stirring.[7] The water produced during the reaction forms an azeotrope with sec-butanol and is continuously removed by distillation.

-

Water Separation: The condensed azeotrope is collected in the decanter, where it separates into a lower aqueous phase and an upper organic phase (rich in sec-butanol). The aqueous phase is drawn off, and the organic phase is recycled back to the reactor.[7]

-

Deferred Reactant Feed: Additional sec-butanol can be slowly added to the reactor or decanter during the reaction to maintain an excess and drive the reaction to completion, raising the final molar ratio (e.g., to 1:1.1).[7]

-

Monitoring Completion: The reaction is monitored by measuring the amount of water collected or by analyzing samples of the reaction mixture for the remaining acrylic acid content using gas chromatography (GC) or titration. The reaction is typically considered complete when the acrylic acid content drops below a certain level (e.g., 0.5%).[7]

-

Cooling: Once complete, the crude reaction product is cooled to room temperature before purification.

Quantitative Data Summary: Synthesis

The following table summarizes typical reaction conditions for butyl acrylate synthesis, primarily based on data for the n-butyl isomer, which follows the same chemical principles.

| Parameter | Value Range | Source |

| Reactants | Acrylic Acid, sec-Butanol | [General] |

| Catalyst | p-Toluenesulfonic Acid, H₂SO₄, Ion-Exchange Resin | [4][6] |

| Catalyst Loading | 1-10 g/L or ~1-5 wt% of reactants | [6][12] |

| Initial Molar Ratio (Butanol:Acid) | 0.5:1 to 8:1 | [6][7] |

| Final Molar Ratio (Butanol:Acid) | 1:1 to 1.5:1 | [7] |

| Reaction Temperature | 80 - 130 °C | [7][10] |

| Pressure | 100 - 760 mmHg (Vacuum to Atmospheric) | [10][12] |

| Typical Conversion/Yield | 90 - 96% | [4][6] |

Purification of this compound

The crude product from the esterification reaction is a mixture containing the desired this compound, unreacted starting materials (acrylic acid, sec-butanol), water, the acid catalyst, and various by-products. Key by-products can include di-sec-butyl ether (from the dehydration of sec-butanol) and Michael addition products.[10] A multi-step purification process is required to achieve high purity.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocol: Purification

This protocol outlines the key steps to purify crude this compound.

-

Neutralization: The cooled crude product is transferred to a separation funnel or a mixer-settler vessel. A basic solution, such as 8% aqueous sodium hydroxide (B78521) or sodium carbonate, is added to neutralize the acid catalyst and any remaining acrylic acid.[7]

-

Washing: The mixture is thoroughly agitated and then allowed to separate into two phases. The lower aqueous phase, containing the neutralized catalyst and salts, is drained off.[7] The organic phase may be washed again with water or brine to remove residual salts and base.

-

Drying (Optional): The washed organic phase can be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, though this is more common in lab-scale preparations.

-

Distillation: The neutralized and washed organic phase is subjected to fractional distillation. This is often a two-stage process in industrial settings:

-

Butanol Recovery: The mixture is first distilled, often at atmospheric pressure, to remove unreacted sec-butanol and any remaining water as an azeotrope. This recovered butanol can be recycled back to the reactor.[10]

-

Final Product Purification: The bottoms from the first column, now enriched in this compound, are fed to a second "finishing" column. This distillation is typically performed under vacuum to lower the boiling point and prevent polymerization.[11] The pure this compound is collected as the overhead or side-stream distillate, while high-boiling impurities ("heavy ends") remain in the bottom.[10] A polymerization inhibitor should always be present during distillation.[11]

-

Quantitative Data Summary: Purification

| Parameter | Description | Source |

| Neutralizing Agent | 8% Sodium Hydroxide Solution | [7] |

| Washing Agent | Water, Brine | [11] |

| Purification Method | Multi-stage Distillation (Azeotropic, Vacuum) | [4][10] |

| Final Purity | > 99% | [13] |

| Key Impurities Removed | Unreacted sec-Butanol, Acrylic Acid, Water, Catalyst, Di-sec-butyl ether, Michael Adducts | [7][10] |

Analytical Methods for Purity Assessment

The purity of the final this compound product and the composition of intermediate streams are typically analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[14] These techniques can effectively separate and quantify the acrylate ester from reactants, solvents, and by-products.[15]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. polysciences.com [polysciences.com]

- 3. Understanding Butyl Acrylate: production, applications, and storage - Tzgroup [tzgroupusa.com]

- 4. Understanding the Production Process of Butyl Acrylate [chemanalyst.com]

- 5. Butyl acrylate - Wikipedia [en.wikipedia.org]

- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 7. US20030220519A1 - Process for preparing butyl acrylate by direct esterification - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US6180820B1 - Process for the production and purification of N-butyl acrylate - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US9162964B2 - Acrylate production process - Google Patents [patents.google.com]

- 13. JP2008266159A - Purification method of butyl acrylate - Google Patents [patents.google.com]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. chromatographyonline.com [chromatographyonline.com]

solubility of sec-Butyl acrylate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sec-butyl acrylate (B77674). Due to a lack of extensive published quantitative data specifically for sec-butyl acrylate, this document focuses on its general solubility characteristics, likely miscibility with various solvent classes based on the behavior of similar acrylate esters, and detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound is an organic compound and a member of the acrylate ester family. It is an isomer of butyl acrylate, with the chemical formula C₇H₁₂O₂. The structure of the sec-butyl group influences its physical and chemical properties, including its solubility in different solvents. It is used in the synthesis of polymers and copolymers for use in coatings, adhesives, and sealants.

General Solubility Profile

While specific quantitative data is limited, the general solubility of butyl acrylate isomers, including this compound, is well-understood qualitatively. As a moderately polar molecule, this compound exhibits the following general solubility characteristics:

-

Water: Slightly soluble. Like other short-chain alkyl acrylates, its solubility in water is low.

-

Organic Solvents: Generally soluble in a wide range of common organic solvents. This includes alcohols, ethers, ketones, esters, aromatic hydrocarbons, and chlorinated solvents.

The principle of "like dissolves like" is a useful guide for predicting the solubility of this compound. Solvents with similar polarity are likely to be good solvents.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of solvents. The data that is available often refers to "butyl acrylate" without specifying the isomer, or it pertains to n-butyl acrylate.

For research and development purposes, it is crucial to experimentally determine the solubility of this compound in the specific solvents relevant to a particular application. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| e.g., Water | Inorganic | 25 | ||

| e.g., Ethanol | Alcohol | 25 | ||

| e.g., Acetone | Ketone | 25 | ||

| e.g., Diethyl Ether | Ether | 25 | ||

| e.g., Toluene | Aromatic Hydrocarbon | 25 | ||

| e.g., Dichloromethane | Chlorinated Hydrocarbon | 25 |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods should be employed. Below are detailed protocols that can be adapted for this purpose.

Determination of Solubility in Water (Adapted from OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Section 105, provides a robust framework for determining the water solubility of a substance. The flask method, suitable for substances with solubility above 10⁻² g/L, is appropriate for this compound.

Principle: A given amount of the test substance is stirred in a specified volume of water at a controlled temperature to achieve saturation. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath

-

Mechanical stirrer or shaker

-

Flasks with stoppers

-

Centrifuge (if necessary for phase separation)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask. The excess is necessary to ensure that saturation is reached.

-

Equilibration: Place the sealed flask in a constant temperature bath (e.g., 25 °C) and stir or shake for a sufficient period to reach equilibrium. A preliminary test can determine the time required to reach saturation (e.g., 24-48 hours).

-

Phase Separation: After equilibration, stop the agitation and allow the mixture to stand in the temperature bath for at least 24 hours to allow for the separation of undissolved droplets. If necessary, centrifugation at the same temperature can be used to facilitate separation.

-

Sampling: Carefully withdraw a sample from the clear aqueous phase, ensuring no undissolved this compound is included.

-

Analysis: Determine the concentration of this compound in the sample using a validated analytical method.

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Determination of Miscibility in Organic Solvents

For many organic solvents, this compound is expected to be fully miscible. Miscibility is the ability of two liquids to mix in all proportions, forming a single homogeneous phase. A simple visual method is often sufficient to determine miscibility.

Principle: The test substance and the solvent are mixed in various proportions, and the mixture is observed for the formation of a single homogeneous phase.

Apparatus:

-

Graduated cylinders or volumetric flasks

-

Vials or test tubes with closures

-

Vortex mixer or shaker

-

Constant temperature bath (optional, but recommended for precise measurements)

Procedure:

-

Preparation of Mixtures: Prepare a series of mixtures of this compound and the chosen solvent in vials or test tubes. The proportions should cover a range, for example, 10:90, 25:75, 50:50, 75:25, and 90:10 by volume or weight.

-

Mixing: Securely close the containers and mix the contents thoroughly using a vortex mixer or by shaking.

-

Observation: Allow the mixtures to stand at a controlled temperature. Visually inspect for any signs of phase separation, such as the formation of layers or turbidity. If the mixture remains clear and homogeneous after a sufficient observation period (e.g., 24 hours), the two liquids are considered miscible at that proportion.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of this compound and the logical relationship in solvent selection.

Caption: Workflow for determining the solubility of this compound.

Caption: Logical relationship for predicting this compound solubility.

An In-depth Technical Guide to the Health and Safety Hazards of sec-Butyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety hazards associated with sec-butyl acrylate (B77674). The information is intended to support risk assessments and the implementation of appropriate safety protocols in research and development settings. Data has been compiled from various sources, and where specific data for sec-butyl acrylate is unavailable, information from structurally similar analogues, such as n-butyl acrylate, is presented to provide a comprehensive toxicological profile.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a substance is crucial for evaluating its potential hazards and behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 2998-08-5 | |

| Molecular Formula | C₇H₁₂O₂ | |

| Molecular Weight | 128.17 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Sharp, characteristic | [1] |

| Boiling Point | 59-60 °C at 50 mmHg | |

| Melting Point | -62.3 °C | |

| Flash Point | 34.5 °C | |

| Density | 0.887 g/cm³ at 20 °C | |

| Vapor Pressure | 6.44 mmHg at 25 °C | |

| Water Solubility | Very slightly soluble | [1] |

Toxicological Data

The toxicological profile of this compound is summarized below. It is important to note that while some data is specific to this compound, much of the available information is based on studies of its structural isomer, n-butyl acrylate. This read-across approach is a common practice in toxicology for substances with similar chemical structures and reactive functional groups.

Acute Toxicity

Acute toxicity data provides insights into the potential for immediate adverse health effects from a single, short-term exposure.

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | 3,730 mg/kg | Not Classified | [2] |

| LD₅₀ (n-butyl acrylate) | Rabbit | Dermal | > 2,000 mg/kg | May be harmful in contact with skin | [3][4] |

| LC₅₀ (n-butyl acrylate) | Rat | Inhalation (4h) | 10.3 - 14.3 mg/L (vapor) | Harmful if inhaled | [3] |

Irritation

This compound is known to be an irritant to the skin, eyes, and respiratory system.

| Endpoint | Species/Method | Observation | Classification | Reference |

| Skin Irritation | Rabbit (in vivo, OECD 404) | Causes skin irritation. | Category 2 | [5] |

| Eye Irritation | Rabbit (in vivo, OECD 405) | Causes serious eye irritation. | Category 2A | [5] |

| Respiratory Irritation | Human (Vapor exposure) | May cause respiratory irritation. | Category 3 (STOT SE) | [5] |

Sensitization

Acrylates are recognized as potential skin sensitizers, capable of inducing an allergic reaction upon contact.

| Endpoint | Species/Method | Observation | Classification | Reference |

| Skin Sensitization | Mouse (LLNA, OECD 442B) | Weak to moderate sensitizer. | Category 1 | [5] |

| Skin Sensitization | Guinea Pig (Maximization Test) | Produced an allergic reaction. | Category 1 | [3] |

Genotoxicity

The genotoxic potential of acrylates has been studied extensively. The general consensus is that while they may show some activity in in vitro assays, they are not considered genotoxic in vivo.

| Assay Type | System | Result | Interpretation | Reference |

| Ames Test | S. typhimurium | Negative | Not mutagenic in bacteria. | [6] |

| In vitro Mammalian Cell Gene Mutation | Mouse Lymphoma Assay | Positive | Can induce mutations in vitro. | [7] |

| In vitro Chromosomal Aberration | Mammalian Cells | Positive | Can cause chromosomal damage in vitro. | [7] |

| In vivo Micronucleus Test | Rodent | Negative | Not genotoxic in whole animals. | [7] |

The positive results in in vitro mammalian cell assays are often attributed to cytotoxicity at the tested concentrations and are generally not considered indicative of a genotoxic hazard to humans under typical exposure scenarios, given the negative in vivo data.[7]

Carcinogenicity

Long-term animal studies on n-butyl acrylate have not shown an increase in tumor incidence, suggesting a lack of carcinogenic potential.

| Species | Route | Duration | Observation | Classification | Reference |

| Rat | Inhalation | 2 years | No increase in tumor incidence. | Not classifiable as a human carcinogen (IARC Group 3 for n-butyl acrylate). | [3] |

| Mouse | Dermal | Chronic | No treatment-related tumors. | Not classifiable as a human carcinogen (IARC Group 3 for n-butyl acrylate). | [6] |

Reproductive and Developmental Toxicity

Studies on n-butyl acrylate have not indicated adverse effects on reproduction or development at doses that were not maternally toxic.

| Species | Route | Study Type | Observation | Reference |

| Rat | Inhalation | Developmental | No birth defects observed. Fetotoxic effects only at maternally toxic concentrations. | [5][8] |

| Rat | Oral | Two-generation | No adverse effects on fertility or reproduction. | [9] |

Mechanism of Toxicity

The toxicity of acrylates is believed to be primarily driven by their chemical reactivity as α,β-unsaturated carbonyl compounds. The proposed mechanism involves Michael addition, a reaction with biological nucleophiles, particularly the thiol group of glutathione (B108866) (GSH).

Depletion of intracellular GSH can lead to an imbalance in the cellular redox state, resulting in oxidative stress. This, in turn, can cause damage to cellular macromolecules, mitochondrial dysfunction, and the activation of apoptotic pathways.

Caption: Proposed cytotoxic mechanism of this compound.

Experimental Protocols

The following are summarized methodologies for key toxicological assessments, based on OECD Test Guidelines. These protocols provide a framework for the in vivo and in vitro testing of chemicals like this compound.

Acute Dermal Toxicity (OECD 402)

This test is designed to assess the adverse effects of a single dermal application of a substance.[1][10][11]

Caption: Workflow for OECD 402 Acute Dermal Toxicity study.

-

Test System: Young adult rats (200-300g), typically a single sex (females preferred).[11]

-

Procedure: The test substance is applied uniformly to a shaved area of at least 10% of the body surface and covered with a porous gauze dressing for 24 hours.[1]

-

Dose Levels: A fixed-dose procedure is used, starting with a dose expected to produce toxicity without mortality.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[1]

-

Endpoint: The LD₅₀ is calculated, and the substance is classified according to the Globally Harmonised System (GHS).

Acute Dermal Irritation/Corrosion (OECD 404)

This guideline describes the procedure for assessing the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[12][13][14][15]

Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion study.

-

Test System: Albino rabbit.[15]

-

Procedure: A single dose (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of shaved skin for 4 hours.[15]

-

Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period can extend up to 14 days to assess the reversibility of the effects.[12]

-

Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or serious eye damage.[16][17][18][19]

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. cpachem.com [cpachem.com]

- 3. data.ntsb.gov [data.ntsb.gov]

- 4. sasoltechdata.com [sasoltechdata.com]

- 5. arkema.com [arkema.com]

- 6. Non-genotoxicity of acrylic acid and n-butyl acrylate in a mammalian cell system (SHE cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Reproductive & Developmental Effects | Explore Evidence-Based Insights — Methacrylate Producers Association, Inc. [mpausa.org]

- 10. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. nucro-technics.com [nucro-technics.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 19. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

An In-depth Technical Guide to the Glass Transition Temperature (Tg) of sec-Butyl Acrylate

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(sec-butyl acrylate). It is intended for researchers, scientists, and professionals in drug development and polymer science who require a thorough understanding of the thermal properties of this polymer. This guide covers reported Tg values, factors influencing this critical thermal transition, and detailed experimental protocols for its determination.

Introduction to the Glass Transition Temperature of Poly(this compound)

Poly(this compound) is a polymer synthesized from the sec-butyl acrylate (B77674) monomer. As an amorphous or semi-crystalline polymer, its physical properties are significantly influenced by its glass transition temperature (Tg). The Tg is the reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a molten or rubber-like state. Below the Tg, the polymer chains have limited mobility, resulting in a rigid material. Above the Tg, the polymer chains have sufficient energy to move past one another, leading to a more flexible and rubbery state. This transition is a critical parameter in determining the processing conditions and end-use applications of the polymer.

The structure of the alkyl ester group in polyacrylates has a significant impact on the glass transition temperature. For the butyl acrylate isomers, the branching of the butyl group affects the flexibility of the polymer chain and, consequently, its Tg.

Glass Transition Temperature of Poly(this compound)

The glass transition temperature of poly(this compound) has been reported in the literature. It is crucial to distinguish the Tg of poly(this compound) from that of its isomers, such as poly(n-butyl acrylate) and poly(tert-butyl acrylate), as their thermal properties differ.

| Polymer | Glass Transition Temperature (Tg) | Measurement Method | Source |

| Poly(this compound) | -26 °C | Not Specified | Sigma-Aldrich Catalog[1] |

| Poly(n-butyl acrylate) | -53 °C | Differential Scanning Calorimetry (DSC) | Polymer Source[2] |

| Poly(tert-butyl acrylate) | 43-107 °C | Not Specified | Sigma-Aldrich Catalog |

Note: The Tg value for poly(this compound) is from a commercial source and lacks detailed experimental context such as the polymer's molecular weight and the specific analytical method used. The values for the other isomers are provided for comparative purposes.

Factors Influencing the Glass Transition Temperature

Several factors can influence the measured Tg of poly(this compound). A comprehensive understanding of these factors is essential for controlling the polymer's properties for specific applications.

-

Molecular Weight: The Tg of a polymer is dependent on its number-average molecular weight (Mn). As the molecular weight increases, the free volume at the chain ends decreases, leading to a higher Tg. This relationship is often described by the Flory-Fox equation:

Tg = Tg,∞ - K/Mn

where Tg,∞ is the glass transition temperature at infinite molecular weight, and K is a constant related to the free volume of the polymer chain ends. For poly(tert-butyl acrylate), a related polymer, the Tg has been shown to increase with molecular weight until it plateaus.[3]

-

Measurement Conditions: The experimental parameters used in thermal analysis can affect the observed Tg value. For Differential Scanning Calorimetry (DSC), the heating rate is a critical parameter. Higher heating rates tend to result in higher measured Tg values. Therefore, it is crucial to report the experimental conditions alongside the Tg value.

-

Purity and Additives: The presence of impurities, residual monomer, or plasticizers can lower the Tg of a polymer. Plasticizers, in particular, are small molecules that increase the free volume between polymer chains, thereby enhancing chain mobility and reducing the Tg.

Experimental Protocols

The primary technique for measuring the glass transition temperature of polymers is Differential Scanning Calorimetry (DSC). This method measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.

A general protocol for the synthesis of polyacrylates via free radical polymerization is provided below. This can be adapted for the synthesis of poly(this compound).

-

Materials: this compound (monomer), azobisisobutyronitrile (AIBN, initiator), and an appropriate solvent (e.g., toluene (B28343) or benzene).

-

Procedure: a. The this compound monomer is purified to remove any inhibitors. b. The monomer and AIBN are dissolved in the solvent in a reaction vessel equipped with a condenser and a nitrogen inlet. c. The solution is purged with nitrogen for a sufficient time to remove oxygen, which can inhibit the polymerization. d. The reaction mixture is heated to a temperature appropriate for the decomposition of AIBN (typically 60-80 °C) and stirred for several hours. e. The polymerization is terminated by cooling the reaction mixture. f. The polymer is precipitated by pouring the solution into a non-solvent, such as methanol. g. The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

The following is a typical protocol for measuring the Tg of a polyacrylate sample using a DSC instrument.

-

Sample Preparation: A small amount of the dried polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Reference: An empty, sealed aluminum pan.

-

Atmosphere: Inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program: a. First Heating Scan: The sample is heated from a low temperature (e.g., -80 °C) to a temperature well above the expected Tg (e.g., 50 °C) at a constant heating rate (e.g., 10 °C/min). This scan is used to erase the thermal history of the polymer. b. Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min). c. Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from this second heating scan to ensure that the measurement is independent of the sample's prior thermal history.[2]

-

Data Analysis: The glass transition temperature is determined from the DSC thermogram as the midpoint of the step change in the heat flow curve.

Visualizations

The following diagram illustrates the logical workflow from the synthesis of poly(this compound) to the determination of its glass transition temperature.

Caption: Workflow for the synthesis and thermal characterization of poly(this compound).

Conclusion

The glass transition temperature is a fundamental property of poly(this compound) that dictates its material characteristics and potential applications. While a value of -26 °C is reported, it is important for researchers to recognize that this value can be influenced by factors such as molecular weight and tacticity. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of poly(this compound), enabling a more detailed investigation of its thermal properties. Further research into the synthesis of poly(this compound) with controlled molecular weight and tacticity would provide a more comprehensive understanding of the structure-property relationships for this polymer.

References

Technical Guide: Physicochemical Properties of sec-Butyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of sec-butyl acrylate (B77674). It includes detailed experimental protocols for the determination of these properties and visual workflows for its synthesis and polymerization, designed to support research and development activities.

Core Physicochemical Data

The accurate determination of physical properties such as boiling and melting points is fundamental for the purification, identification, and handling of chemical substances. Below is a summary of the reported values for sec-butyl acrylate.

| Property | Value | Conditions |

| Boiling Point | 59-60 °C | at 50 Torr (mmHg) |

| Melting Point | -62.3 °C | Not specified |

| Anomalous Data | 99.8 °C | at 2.9 x 10⁻⁶ Torr |

Note on Anomalous Data: The melting point of 99.8 °C reported at a very low pressure is likely an error or represents a boiling point under high vacuum conditions rather than a true melting point.[1] The value of -62.3 °C is more consistent with the expected properties of similar acrylate esters.[2]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling and melting points of organic compounds like this compound.

Protocol 1: Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3][4][5]

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., mineral oil, silicone oil)

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the fusion tube.[3]

-

Capillary Insertion: Invert a capillary tube, sealed at one end, and place it into the fusion tube containing the sample.[3]

-

Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level. Immerse the setup in a Thiele tube filled with a heating liquid or place it in the heating block of a melting point apparatus.[3][6]

-

Heating: Heat the apparatus slowly and uniformly.[3]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue gentle heating.

-

Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[3] Alternatively, note the temperature at which bubbling stops upon cooling, and liquid begins to enter the capillary tube; this temperature is the boiling point.[5]

-

Recording: Record the temperature range from the start to the end of the rapid bubbling. For pure substances, this range should be narrow. It is crucial to also record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[4]

Protocol 2: Melting Point Determination

The melting point is a key indicator of a substance's purity.[7] For a pure crystalline solid, the melting point is sharp and occurs over a narrow temperature range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting range.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar device with a heated metal block)

-

Capillary tubes (open at one end)

-

Sample of solidified this compound

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely solid (this will require significant cooling to below -62°C) and finely powdered.

-

Capillary Packing: Tap the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[2][9]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Rapid Determination: First, heat the sample rapidly to get an approximate melting point.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to about 1-2°C per minute.

-

-

Recording the Melting Range:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[8]

-

The melting point is reported as the range from T1 to T2.

-

Logical and Experimental Workflows

The following diagrams illustrate the key chemical processes involving this compound: its synthesis via esterification and its subsequent use in polymerization.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the polymerization of this compound.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. scribd.com [scribd.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. byjus.com [byjus.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. byjus.com [byjus.com]

A Technical Guide to the Physical Properties of sec-Butyl Acrylate

This in-depth technical guide provides a comprehensive overview of the key physical properties of sec-butyl acrylate (B77674), specifically its refractive index and density. The information is tailored for researchers, scientists, and professionals in drug development and related fields who require precise data and methodologies for material characterization.

Core Physical Properties of sec-Butyl Acrylate

The refractive index and density are fundamental physical constants essential for the identification, quality control, and application of this compound in various scientific and industrial processes.

Quantitative Data

The following table summarizes the reported values for the density and refractive index of this compound.

| Physical Property | Value | Notes |

| Density | 0.8870 g/cm³ | |

| Refractive Index | 1.4110 | |

| 1.414 | at 20°C, referenced to the D-line of the sodium spectrum (n20/D)[1] |

Experimental Protocols

Accurate determination of refractive index and density relies on standardized experimental procedures. The following sections detail the methodologies for these measurements.

Measurement of Refractive Index

The refractive index of a liquid can be determined using several methods. A common and precise method involves the use of an Abbe refractometer.

Protocol using an Abbe Refractometer:

-

Temperature Calibration: Ensure the refractometer's prisms are set to a constant temperature, typically 20°C, using a connected water bath.[2]

-

Prism Cleaning: Clean the surfaces of both the illuminating and refracting prisms with a suitable solvent (e.g., acetone (B3395972) or ethanol) and a soft, lint-free tissue.[2]

-

Sample Application: Place a few drops of this compound onto the surface of the refracting prism.[2]

-

Prism Engagement: Close the prisms and ensure the liquid sample spreads evenly to form a thin film.

-

Optical Adjustment: Adjust the light source and the mirror to illuminate the prisms.

-